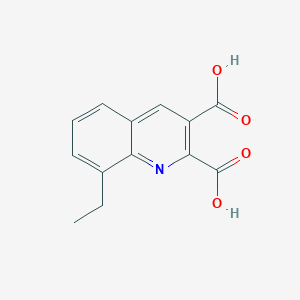

8-Ethylquinoline-2,3-dicarboxylic acid

Descripción

8-Ethylquinoline-2,3-dicarboxylic acid (CAS: 948291-38-1) is a bicyclic heteroaromatic compound featuring a quinoline backbone substituted with an ethyl group at the 8-position and two carboxylic acid groups at the 2- and 3-positions. Its molecular formula is C₁₃H₁₁NO₄, with a molecular weight of 245.23 g/mol . The compound’s topological polar surface area (TPSA) is 87.5 Ų, indicative of moderate polarity influenced by the two carboxylic acid groups, which also contribute to its hydrogen-bonding capacity (2 donors, 5 acceptors) .

The compound is synthesized via multi-step organic reactions, often involving cyclization and functional group transformations, as evidenced by analogous quinoline derivatives synthesized using sodium dithionite, potassium carbonate, or POCl₃-mediated cyclization .

Propiedades

Número CAS |

948291-43-8 |

|---|---|

Fórmula molecular |

C13H11NO4 |

Peso molecular |

245.23 g/mol |

Nombre IUPAC |

8-ethylquinoline-2,3-dicarboxylic acid |

InChI |

InChI=1S/C13H11NO4/c1-2-7-4-3-5-8-6-9(12(15)16)11(13(17)18)14-10(7)8/h3-6H,2H2,1H3,(H,15,16)(H,17,18) |

Clave InChI |

XRZNEVMJJACVIC-UHFFFAOYSA-N |

SMILES canónico |

CCC1=CC=CC2=CC(=C(N=C21)C(=O)O)C(=O)O |

Origen del producto |

United States |

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La síntesis del ácido 8-etilquinolina-2,3-dicarboxílico generalmente implica la reacción de derivados de quinolina con grupos etilo bajo condiciones controladas. Los detalles específicos sobre las rutas sintéticas y las condiciones de reacción no están fácilmente disponibles en la literatura, pero generalmente involucra técnicas de síntesis orgánica estándar como esterificación, oxidación y reacciones de sustitución .

Métodos de Producción Industrial: es probable que se produzca en instalaciones especializadas de fabricación química que cumplen con estrictos estándares de control de calidad y seguridad para garantizar la pureza y la consistencia del compuesto .

Análisis De Reacciones Químicas

Tipos de Reacciones: El ácido 8-etilquinolina-2,3-dicarboxílico puede sufrir varias reacciones químicas, que incluyen:

Reactivos y Condiciones Comunes: Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y varios catalizadores para facilitar las reacciones de sustitución .

Productos Principales: Los productos principales formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir ácido piridina-2,3-dicarboxílico, un compuesto con importancia biológica significativa .

Aplicaciones Científicas De Investigación

El ácido 8-etilquinolina-2,3-dicarboxílico tiene varias aplicaciones en la investigación científica:

Mecanismo De Acción

El mecanismo de acción del ácido 8-etilquinolina-2,3-dicarboxílico implica su interacción con objetivos moleculares y vías dentro de los sistemas biológicos. El núcleo de quinolina del compuesto le permite actuar como un agente quelante, uniéndose a iones metálicos e influenciando varios procesos bioquímicos . Esta quelación puede interrumpir las enzimas y vías dependientes de metales, lo que lleva a sus efectos biológicos observados .

Compuestos Similares:

8-Hidroxiquinolina: Conocida por sus actividades antimicrobianas y anticancerígenas.

Ácido quinolina-2,3-dicarboxílico: Comparte una estructura similar pero carece del grupo etilo, lo que afecta sus propiedades químicas y reactividad.

8-Nitroquinolina: Un derivado deficiente en electrones con reactividad y aplicaciones distintas.

Singularidad: Esta sustitución puede mejorar su capacidad para interactuar con objetivos biológicos y mejorar su eficacia en diversas aplicaciones de investigación .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 8-ethylquinoline-2,3-dicarboxylic acid with structurally related quinoline and quinoxaline dicarboxylic acid derivatives:

Key Observations:

- Substituent Effects : Ethyl groups increase lipophilicity (logP) compared to methyl or chloro substituents, influencing solubility and membrane permeability. For example, the diethyl ester derivative exhibits a TPSA of 65.5 Ų vs. 87.5 Ų for the parent acid, enhancing bioavailability .

- Positional Isomerism: 7-Ethyl vs.

- Reactivity : Chloro-substituted derivatives (e.g., 8-Cl) show higher electrophilicity, enabling nucleophilic substitution reactions absent in ethyl analogs .

Actividad Biológica

8-Ethylquinoline-2,3-dicarboxylic acid (C13H11NO4) is a compound of significant interest in the field of medicinal chemistry and biological research. This compound belongs to the quinoline family and is characterized by its two carboxylic acid groups, which enhance its chelating properties and potential biological activities. The molecular weight of this compound is approximately 245.23 g/mol. Its unique structure allows it to interact with various biological targets, making it a candidate for therapeutic applications.

The biological activity of this compound primarily stems from its ability to act as a chelating agent , binding to metal ions such as iron, copper, and zinc. This interaction can influence several biochemical processes, including enzyme activity and signal transduction pathways. The chelation mechanism is crucial for the compound's potential roles in antimicrobial and anticancer activities.

Biological Activities

Research indicates that derivatives of this compound exhibit a range of biological activities:

- Antimicrobial Properties : Several studies have demonstrated that compounds with similar structures possess antimicrobial effects against various pathogens, including bacteria and fungi.

- Anticancer Activity : The ability to inhibit specific enzymes involved in cancer progression has been noted in related quinoline compounds, suggesting potential anticancer properties for this compound.

- Antioxidant Effects : The compound may also exhibit antioxidant properties by scavenging free radicals, thereby protecting cells from oxidative stress.

Case Studies and Research Findings

Recent studies have explored the biological implications of this compound:

- In vitro Studies : Research has shown that this compound can inhibit the growth of certain cancer cell lines by inducing apoptosis through metal ion chelation mechanisms.

- Proteomics Applications : Its role as a building block in synthesizing more complex molecules has been highlighted in proteomics research, indicating its utility in studying protein interactions and functions.

Comparative Analysis

To better understand the unique properties of this compound, a comparison with related compounds is presented below:

| Compound Name | Structure Type | Key Features |

|---|---|---|

| 8-Hydroxyquinoline | Hydroxy-substituted quinoline | Exhibits strong metal-chelating ability and antimicrobial properties |

| Quinoline-2,3-dicarboxylic acid | Dicarboxylic structure | Lacks ethyl group; limited biological activity compared to derivatives |

| 5-Chloro-8-methylquinoline-2,3-dicarboxylic acid | Chlorinated derivative | Enhanced antibacterial properties due to chlorine substitution |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.